REACTION_CXSMILES
|
[CH:1]([C:4]1[NH:5][C:6]([N+:9]([O-:11])=[O:10])=[CH:7][N:8]=1)([CH3:3])[CH3:2].S(OC)(O[CH3:16])(=O)=O>C(O)=O>[CH3:16][N:5]1[C:6]([N+:9]([O-:11])=[O:10])=[CH:7][N:8]=[C:4]1[CH:1]([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1NC(=CN1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The formic acid is distilled off in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue which remains is dissolved in 500 parts of water
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled for 2 hours at +5° C
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The unreacted 2-isopropyl-5-nitroimidazole (15 parts) is suction filtered
|
Type
|
ADDITION
|
Details
|
by adding aqueous ammonia solution
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the end product is dried
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC=C1[N+](=O)[O-])C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |